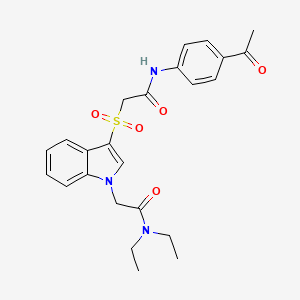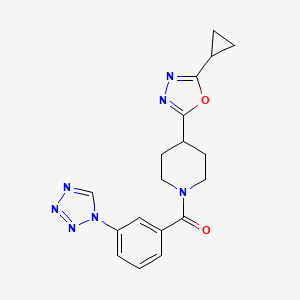![molecular formula C25H26N4O3S2 B2632283 N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251584-12-9](/img/no-structure.png)
N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocidal Properties : A study by Youssef et al. (2011) explored the preparation of related compounds and tested their biological activity against various bacteria and fungi. Some of these compounds exhibited excellent biocidal properties (Youssef et al., 2011).
cGMP Phosphodiesterase Inhibition : Research by Dumaitre and Dodic (1996) described a series of similar compounds as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds showed enzymatic and cellular activity and potential antihypertensive activity in vivo (Dumaitre & Dodic, 1996).
PET Imaging Applications : Dollé et al. (2008) synthesized compounds within this series as selective ligands of the translocator protein (18 kDa) for imaging using positron emission tomography (PET) (Dollé et al., 2008).
Antitumor Activity : A study by Gomha et al. (2017) reported the synthesis of a novel compound with structural similarities, demonstrating high potency against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).
Antiasthma Potential : Medwid et al. (1990) found that compounds in this category were active as mediator release inhibitors, indicating potential use as antiasthma agents (Medwid et al., 1990).
Insecticidal Properties : Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Supramolecular Chemistry : Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their use in supramolecular assemblies, highlighting their potential in material science (Fonari et al., 2004).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide involves the condensation of 2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid with 2-ethyl-6-methylaniline, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid", "2-ethyl-6-methylaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "To a solution of 2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid (1.0 equiv) in DMF, add DIPEA (1.2 equiv) and DCC (1.2 equiv) and stir for 1 hour at room temperature to activate the carboxylic acid.", "Add 2-ethyl-6-methylaniline (1.2 equiv) to the activated carboxylic acid solution and stir for 24 hours at room temperature to allow for the condensation reaction to occur.", "Filter the resulting solid and wash with DCM to obtain the crude product.", "Dissolve the crude product in a mixture of methanol and DCM and add sodium bicarbonate to neutralize the solution.", "Extract the product with DCM and wash with water and brine.", "Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude amide.", "Dissolve the crude amide in DCM and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv) to the solution.", "Stir the solution for 24 hours at room temperature to allow for the acetylation reaction to occur.", "Wash the resulting solid with ethyl acetate and dry under vacuum to obtain the final product." ] } | |
CAS RN |
1251584-12-9 |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide |
Molecular Formula |
C25H26N4O3S2 |
Molecular Weight |
494.63 |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-5-17-9-7-8-16(4)20(17)26-19(30)14-28-22-21(34-24(27-22)33-6-2)23(31)29(25(28)32)18-12-10-15(3)11-13-18/h7-13H,5-6,14H2,1-4H3,(H,26,30) |
InChI Key |
HOQPQMLROYLEQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)



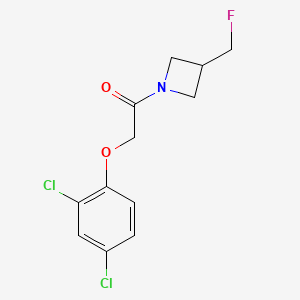
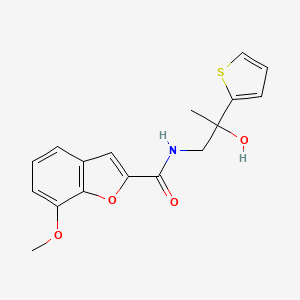
![Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2632216.png)
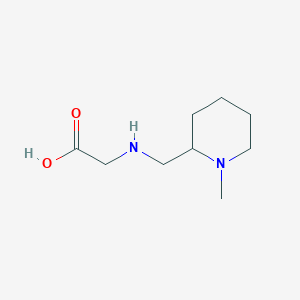
![3,4,7,9-tetramethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2632219.png)
